2-(Perfluoro-9-methyldecyl)ethyl acrylate is a fluorinated compound with the chemical formula and a CAS number of 52956-81-7. This compound is classified as an acrylate, which is a type of ester formed from acrylic acid. It is primarily utilized as a monomer in the synthesis of fluorinated polymers, which are known for their unique properties such as chemical resistance and low surface energy. The compound is sourced from various chemical suppliers, including Apollo Scientific and BenchChem, where it is available for research and industrial applications .
The synthesis of 2-(Perfluoro-9-methyldecyl)ethyl acrylate typically involves the reaction of perfluorinated alcohols with acrylic acid or its derivatives. The general method can be described as follows:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the laboratory protocols used.
2-(Perfluoro-9-methyldecyl)ethyl acrylate can undergo various chemical reactions typical of acrylates:
The technical details of these reactions depend on the specific conditions and other reactants involved.
The mechanism of action for 2-(Perfluoro-9-methyldecyl)ethyl acrylate primarily relates to its polymerization process:
This process results in the formation of high-performance polymers that exhibit unique characteristics such as low surface energy and high chemical resistance.
Relevant data regarding safety and handling indicate that it is highly flammable and toxic if absorbed through skin or ingested .
2-(Perfluoro-9-methyldecyl)ethyl acrylate has several scientific uses:
Radical copolymerization represents the predominant synthetic pathway for incorporating 2-(Perfluoro-9-methyldecyl)ethyl acrylate (PFMDEA) into polymeric architectures. This fluorinated acrylate exhibits distinct copolymerization behavior due to the electron-withdrawing nature of the lengthy perfluoroalkyl segment, which significantly influences its reactivity ratios with hydrocarbon comonomers. Systematic investigations reveal that PFMDEA copolymerizes effectively with methyl methacrylate (MMA), butyl acrylate (BA), and styrene through conventional free-radical mechanisms. The perfluoroalkyl side chains introduce substantial steric hindrance during propagation steps, necessitating careful optimization of monomer feed ratios to achieve homogeneous incorporation along the polymer backbone [1] [3].
Kinetic studies demonstrate that PFMDEA exhibits reduced reactivity compared to hydrocarbon acrylates due to the steric bulk of the perfluorinated segment. When copolymerized with methyl methacrylate, PFMDEA displays a reactivity ratio (r₁) of approximately 0.45, while MMA exhibits a reactivity ratio (r₂) of 1.85. This disparity indicates a tendency toward alternating copolymer sequences at lower PFMDEA concentrations but necessitates higher initial fluoromonomer ratios to achieve substantial fluorine incorporation in the final copolymer. The resulting copolymers demonstrate significantly enhanced hydrophobicity even at relatively low PFMDEA incorporation levels (15-20 mol%), with water contact angles increasing from 75° for pure PMMA to over 110° for the fluorinated copolymer [1] [3].
Table 1: Copolymerization Parameters of PFMDEA with Common Hydrocarbon Monomers
Comonomer | PFMDEA Reactivity Ratio (r₁) | Comonomer Reactivity Ratio (r₂) | Optimal Feed Ratio (PFMDEA:Comonomer) |
---|---|---|---|
Methyl methacrylate (MMA) | 0.45 | 1.85 | 1:3 |
Butyl acrylate (BA) | 0.68 | 0.92 | 1:2 |
Styrene | 0.25 | 2.10 | 1:1 |
Hydroxyethyl acrylate (HEA) | 0.72 | 0.85 | 1:4 |
Solution polymerization remains the preferred industrial method for synthesizing PFMDEA copolymers due to superior control over molecular weight distribution and the ability to achieve high fluoromonomer incorporation. Solvent polarity exerts a profound influence on copolymer characteristics, dictating chain conformation, fluorinated segment orientation, and ultimately surface properties. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) demonstrate exceptional solvating power for PFMDEA-rich copolymers, facilitating high conversion rates (>90%) even at fluoromonomer concentrations exceeding 30 wt%. These solvents promote chain extension through improved solvation of both fluorinated and hydrocarbon segments, reducing premature chain termination [2].
Non-polar solvents such as toluene, xylene, and ethyl acetate are particularly effective for creating polymers with surface-enriched fluorosegments. The poor solvation of perfluoroalkyl groups in these media drives their self-assembly during polymerization, leading to preferential surface migration during film formation. Mixed solvent systems (e.g., ethyl acetate/butanol/toluene) offer a balanced approach, enhancing monomer compatibility while maintaining controlled evaporation rates for coating applications. Importantly, solvent choice directly impacts residual emulsifier content, with solution polymerization avoiding the hydrophilic surfactants required in emulsion processes that can compromise hydrophobicity. Studies confirm that films cast from toluene solutions exhibit water contact angles 15-20° higher than those from DMF solutions at equivalent PFMDEA content due to enhanced surface segregation of fluorosegments [1].
Molecular weight control in PFMDEA copolymer synthesis is critically dependent on initiator selection, concentration, and reaction temperature. Azo-bis(isobutyronitrile) (AIBN) is the most extensively employed initiator, typically used at concentrations between 0.5-2.0 wt% relative to total monomer mass. Systematic studies reveal a strong inverse relationship between initiator concentration and molecular weight. At 70°C with 0.5 wt% AIBN, PFMDEA-MMA copolymers achieve weight-average molecular weights (Mw) of approximately 85,000 g/mol with polydispersity indices (PDI) of 1.8. Increasing AIBN to 2.0 wt% reduces Mw to approximately 32,000 g/mol while maintaining relatively narrow PDI (1.5-1.7) due to increased initiation sites and controlled chain growth [2].
Reaction temperature significantly influences both kinetic chain length and fluoromonomer incorporation efficiency. Polymerizations conducted at 60-70°C yield copolymers with optimal molecular weights (Mn = 40,000-70,000 g/mol) for coating applications, balancing solution viscosity and film formation properties. Elevated temperatures (>80°C) accelerate decomposition rates of conventional initiators, leading to broader molecular weight distributions (PDI > 2.0) and potential side reactions. Oxygen sensitivity necessitates rigorous inert atmosphere control, typically achieved through nitrogen purging, as residual oxygen inhibits radical initiation and prolongs induction periods. Extended reaction times (5-8 hours) at moderate temperatures (65-75°C) provide the optimal balance between high conversion (>95%) and controlled molecular weight development [1] [2].
Table 2: Influence of Polymerization Parameters on Molecular Weight Characteristics
Initiator (AIBN) Concentration (wt%) | Reaction Temperature (°C) | Mw (g/mol) | Polydispersity Index (PDI) | PFMDEA Incorporation Efficiency (%) |
---|---|---|---|---|
0.5 | 65 | 82,500 | 1.82 | 87 |
1.0 | 65 | 64,300 | 1.65 | 91 |
1.5 | 65 | 48,700 | 1.58 | 93 |
2.0 | 65 | 31,900 | 1.52 | 95 |
1.0 | 60 | 94,200 | 1.78 | 85 |
1.0 | 70 | 58,600 | 1.71 | 92 |
1.0 | 80 | 41,800 | 2.05 | 89 |
Advanced material applications frequently demand precise modulation of thermomechanical properties beyond what binary copolymers can provide. Terpolymerization of PFMDEA with both hard (MMA, styrene) and soft comonomers (butyl acrylate, 2-ethylhexyl acrylate, hydroxyethyl acrylate) enables independent control over surface energy and glass transition temperature (Tg). This approach decouples the fluorinated monomer's contribution to surface properties from its influence on bulk viscoelastic behavior. Incorporating hydroxyethyl acrylate (HEA) at 10-15 mol% introduces reactive sites for subsequent crosslinking while simultaneously depressing Tg through increased chain mobility. The resulting terpolymers exhibit Tg values tunable from -15°C to 85°C, bridging the gap between elastomeric and rigid plastic behavior [2].
The sequence distribution in these complex systems significantly impacts phase behavior. When polymerized in a single-stage process, statistical terpolymers form with random distribution of monomer units. This approach yields materials with a single, composition-dependent Tg, as confirmed by differential scanning calorimetry. Alternatively, staged addition protocols during polymerization enable the creation of gradient or blocky sequences despite the radical mechanism. Introducing PFMDEA during the latter stages of polymerization promotes its enrichment near the polymer-air interface during film formation. Meanwhile, incorporating soft segments like butyl acrylate at 20-30 mol% significantly enhances flexibility without compromising the surface migration capability of the fluorinated segments. These terpolymers maintain water contact angles >120° while exhibiting elongation-at-break values exceeding 150%, compared to <5% for rigid PFMDEA-MMA copolymers [1] [3].
Table 3: Terpolymer Compositions and Resulting Properties
PFMDEA (mol%) | Methyl Methacrylate (mol%) | Soft Monomer (mol%) | Glass Transition Temperature (°C) | Contact Angle (°) |
---|---|---|---|---|
15 | 80 | 5 (BA) | 85 | 112 |
20 | 60 | 20 (BA) | 45 | 118 |
25 | 50 | 25 (EHA) | 22 | 121 |
15 | 70 | 15 (HEA) | 65 | 109 |
10 | 60 | 30 (BA) | -8 | 105 |
(BA = Butyl Acrylate; EHA = 2-Ethylhexyl Acrylate; HEA = Hydroxyethyl Acrylate)
Compounds Mentioned in Article:
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